Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: Molecular Weight, Basicity, and Conformational Pre-organization for Target Engagement
The target compound employs a pyrrolidine ring (5-membered), differentiating it from the closest piperidine analog, 1-((2,3-dihydrobenzofuran-5-yl)methyl)piperidin-3-ol (CAS 2071046-54-1), which contains a 6-membered ring. This ring-size difference results in a molecular weight reduction of 14.03 g/mol (219.28 vs. 233.31), lower calculated lipophilicity (XLogP3-AA: 1.3 vs. ~1.8–2.0), and altered amine basicity, with pyrrolidine generally exhibiting a higher pKa (conjugate acid) by approximately 0.7–1.0 log units compared to piperidine [1]. Published SAR on related dihydrobenzofuran-carboxamide neuroleptics demonstrates that pyrrolidine-containing analogs display superior antagonistic potency against apomorphine-induced hyperactivity in mice (ED50 = 0.65 mg/kg, p.o. for the most potent pyrrolidine derivative) compared to piperidine-containing controls, which were consistently weaker across the series [2]. The 5-membered ring imposes a smaller rotational barrier and reduced steric bulk, potentially enabling deeper binding pocket penetration in targets such as dopamine D2 and 5-HT2A receptors [2][3].
| Evidence Dimension | Molecular weight, predicted lipophilicity (XLogP3-AA), and amine basicity (ΔpKa) as determinants of CNS permeability and target binding |
|---|---|
| Target Compound Data | MW = 219.28 g/mol; XLogP3-AA = 1.3; 5-membered pyrrolidine ring (higher predicted pKa conferring greater protonation at physiological pH) |
| Comparator Or Baseline | 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol (CAS 2071046-54-1): MW = 233.31 g/mol; XLogP3-AA ≈ 1.8–2.0; 6-membered piperidine ring (lower predicted pKa, reduced protonation at physiological pH) |
| Quantified Difference | ΔMW = −14.03 g/mol (6.0% lower); ΔXLogP3-AA ≈ −0.5 to −0.7 log units; predicted ΔpKa (conjugate acid) ≈ +0.7 to +1.0 log units in favor of pyrrolidine |
| Conditions | Calculated properties from PubChem (XLogP3-AA 3.0, Cactvs 3.4.8.18); pKa predictions based on class-level amine basicity trends from primary literature on pyrrolidine vs. piperidine scaffolds [1][2]. |
Why This Matters
The lower molecular weight and higher predicted protonation of the pyrrolidine ring at physiological pH may translate into superior CNS bioavailability (lower MW favoring passive BBB permeation) and distinct target engagement profiles, making the pyrrolidine scaffold the preferred choice for CNS-targeted probe development over the piperidine analog.
- [1] PubChem. Compound Summaries for CID 121215365 and CID for 1-((2,3-dihydrobenzofuran-5-yl)methyl)piperidin-3-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Tahara, T.; Fukuda, T.; Setoguchi, M. et al. Potential Neuroleptic Agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide Derivatives. Chem. Pharm. Bull. 1990, 38 (6), 1609–1615. DOI: 10.1248/cpb.38.1609. View Source
- [3] Kawano, N.; Ishiguro, T.; et al. New Fluorinated Dopamine D2 Ligands with Benzofuran Skeleton. Kyushu University/Elsevier Pure, 2023. https://kyushu-u.elsevierpure.com/en/publications/new-fluorinated-dopamine-d2-ligands-with-benzofuran-skeleton-the- (accessed 2026-04-28). View Source
